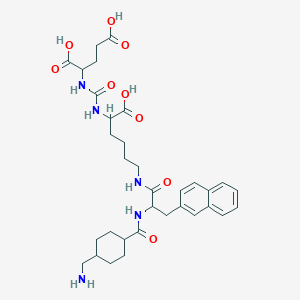
PSMA-617 Linker
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSMA-617 Linker is a compound that plays a crucial role in the field of radiopharmaceuticals, particularly in the treatment of prostate cancer. It is a high-affinity ligand for the prostate-specific membrane antigen (PSMA), which is significantly up-regulated in metastatic prostate cancer cells. This compound is used to create radioligands, such as Lutetium-177 PSMA-617, which deliver targeted radiation therapy to cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole [4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a condensing agent in the presence of triethylamine . The resulting compound is then purified and characterized to ensure high purity and yield.
Industrial Production Methods
Industrial production of PSMA-617 Linker typically involves automated radiosynthesis processes. For example, the radiolabelling of PSMA-617 derivatives with fluorine-18 via [18F]AlF2+ chelation has been successfully automated, resulting in high radiochemical yield and purity suitable for clinical studies .
Analyse Des Réactions Chimiques
Types of Reactions
PSMA-617 Linker undergoes various chemical reactions, including:
Substitution Reactions:
Complexation Reactions: Binding with radionuclides such as Lutetium-177 or Fluorine-18 to form radioligands.
Common Reagents and Conditions
Condensing Agents: HATU in the presence of triethylamine for coupling reactions.
Chelating Agents: NODA and RESCA for radiolabelling.
Major Products
The major products formed from these reactions include radioligands like Lutetium-177 PSMA-617 and Fluorine-18 PSMA-617, which are used in targeted radiotherapy and imaging .
Applications De Recherche Scientifique
PSMA-617 Linker has a wide range of scientific research applications, including:
Mécanisme D'action
PSMA-617 Linker exerts its effects by binding to the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. This binding facilitates the internalization of the radioligand into the cancer cells, delivering targeted β-radiation that induces cell death. The compound also affects the expression of cell cycle regulators, leading to cell-growth arrest and potentiation of radiation-induced cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
PSMA-11: Another PSMA-targeting ligand used for diagnostic imaging.
PSMA-1007: A compound with a similar structure and biodistribution to PSMA-617.
CA028, CA029, CA030: Novel PSMA ligands with modified chelator moieties.
Uniqueness
PSMA-617 Linker is unique due to its high binding affinity, excellent pharmacokinetic properties, and ability to form stable radioligands with both therapeutic and diagnostic applications .
Propriétés
IUPAC Name |
2-[[5-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWCOTSIOATVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














